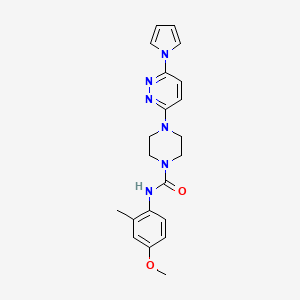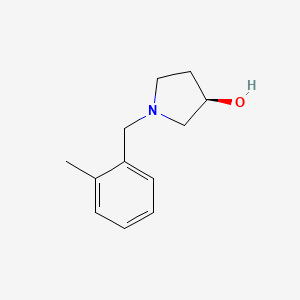
(R)-1-(2-Methylbenzyl)pyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(2-Methylbenzyl)pyrrolidin-3-ol is a chiral compound with a pyrrolidine ring substituted with a 2-methylbenzyl group and a hydroxyl group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Methylbenzyl)pyrrolidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylbenzyl chloride and pyrrolidine.
Nucleophilic Substitution: The 2-methylbenzyl chloride undergoes nucleophilic substitution with pyrrolidine to form the intermediate 1-(2-methylbenzyl)pyrrolidine.
Oxidation: The intermediate is then oxidized to introduce the hydroxyl group at the 3-position, forming ®-1-(2-Methylbenzyl)pyrrolidin-3-ol. Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) or other peroxides.
Industrial Production Methods
Industrial production methods for ®-1-(2-Methylbenzyl)pyrrolidin-3-ol may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(2-Methylbenzyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming the corresponding alkane.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA, potassium permanganate (KMnO4), and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
®-1-(2-Methylbenzyl)pyrrolidin-3-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its chiral nature.
Industrial Applications: The compound is used in the production of fine chemicals and as a precursor for agrochemicals.
Mécanisme D'action
The mechanism of action of ®-1-(2-Methylbenzyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the chiral center play crucial roles in its binding affinity and specificity. The compound may act as an inhibitor or modulator of certain biological pathways, depending on its structural configuration and functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-(2-Methylbenzyl)pyrrolidin-3-ol: The enantiomer of the compound with similar chemical properties but different biological activities.
1-Benzylpyrrolidin-3-ol: Lacks the methyl group, leading to different reactivity and applications.
1-(2-Chlorobenzyl)pyrrolidin-3-ol: Substituted with a chlorine atom instead of a methyl group, affecting its chemical behavior and uses.
Uniqueness
®-1-(2-Methylbenzyl)pyrrolidin-3-ol is unique due to its specific chiral configuration and the presence of both a benzyl and a hydroxyl group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Propriétés
IUPAC Name |
(3R)-1-[(2-methylphenyl)methyl]pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-10-4-2-3-5-11(10)8-13-7-6-12(14)9-13/h2-5,12,14H,6-9H2,1H3/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHKKIMRHNCWOK-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC(C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CN2CC[C@H](C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
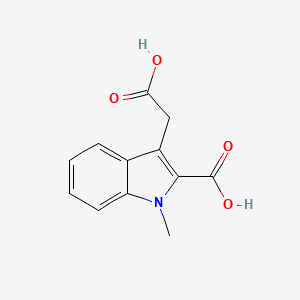
![1-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}methanamine](/img/structure/B2784256.png)
![6-Fluoro-2-[(2-fluoroethyl)sulfanyl]-1,3-benzothiazole](/img/structure/B2784257.png)
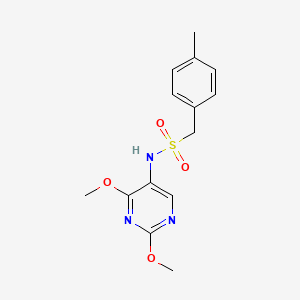
![7-Furan-2-yl-5-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2784261.png)
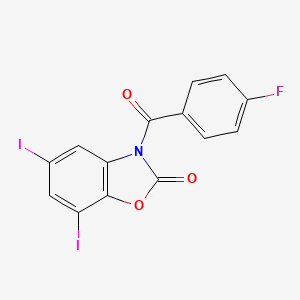
![4-chloro-N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)benzamide](/img/structure/B2784265.png)
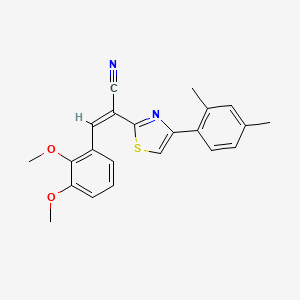
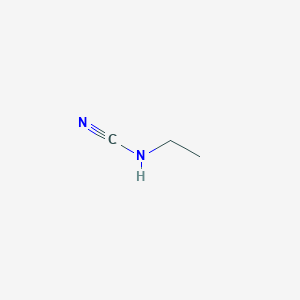
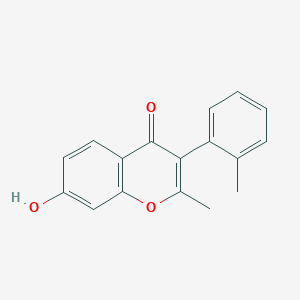
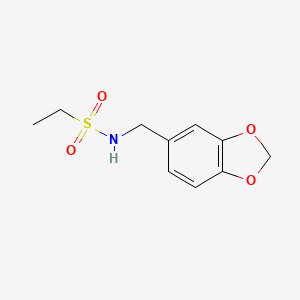
![methyl 6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2784273.png)
![Ethyl endo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate](/img/structure/B2784274.png)
